N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide
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Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, an acetyl group, and a sulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the benzofuran derivative with butyryl chloride and benzenesulfonamide under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties. Researchers explore its efficacy and safety profiles in preclinical studies.
Industry
Industrially, this compound may be used in the synthesis of specialty chemicals and advanced materials. Its applications could extend to the production of dyes, polymers, and other high-value chemical products.
Mechanism of Action
The mechanism by which N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s sulfonamide group is known to mimic natural substrates, allowing it to inhibit or modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butylbenzenesulfonamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of functional groups allows for versatile applications and interactions that are distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential against various diseases, particularly cancer.
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
- CAS Number : Not specified in the available literature.
Research indicates that compounds with a benzofuran moiety, such as this compound, exhibit significant biological activities primarily through the following mechanisms:
- Reactive Oxygen Species (ROS) Generation : Many benzofuran derivatives increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis. This mechanism is crucial for their anticancer properties .
- Caspase Activation : The induction of apoptosis is often mediated by the activation of caspases, particularly caspases 3 and 7. Compounds similar to this compound have shown to enhance caspase activity significantly after prolonged exposure, indicating a robust apoptotic effect .
- Inhibition of NF-kB Pathway : Some benzofuran derivatives have demonstrated the ability to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the potential of this compound as an anticancer agent. The following table summarizes the IC50 values for various cell lines based on studies of related benzofuran compounds:
Cell Line | IC50 (µM) | Remarks |
---|---|---|
K562 (Leukemia) | 10.5 | Significant growth inhibition observed |
HCT15 (Colon Cancer) | 8.0 | Potent cytotoxic effects noted |
MDA-MB-231 (Breast Cancer) | 12.0 | Moderate cytotoxicity |
A549 (Lung Cancer) | 15.0 | Lower sensitivity compared to K562 |
HaCaT (Normal Keratinocytes) | >100 | Non-toxic at tested concentrations |
Case Studies and Research Findings
- Antitumor Activity : A study conducted on a series of benzofuran derivatives revealed that compounds with similar structures to this compound exhibited significant antitumor activity across various cancer cell lines. For instance, compound 35 showed GI50 values ranging from 2.20 µM to 5.86 µM against different cancer types .
- Pro-apoptotic Effects : In a comparative study of several benzofurans, it was found that certain derivatives could induce apoptosis in K562 cells by increasing mitochondrial dysfunction and ROS production, leading to enhanced caspase activation . This suggests that this compound may share similar pro-apoptotic properties.
- Therapeutic Index Evaluation : The therapeutic index (TI) calculated for related compounds indicates their safety profile when comparing cytotoxic effects on cancer cells versus normal cells. A higher TI suggests better safety margins for potential therapeutic applications .
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-4-8-20(24)22(28(25,26)17-9-6-5-7-10-17)16-11-12-19-18(13-16)21(14(2)23)15(3)27-19/h5-7,9-13H,4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCSUAFBLUFXJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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